Cas no 2639446-27-6 (Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate)

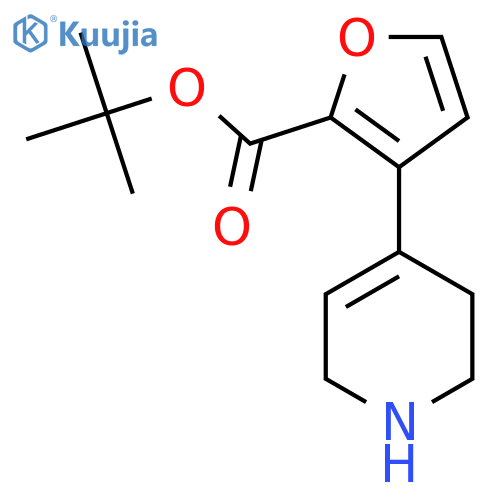

2639446-27-6 structure

商品名:Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate

Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2639446-27-6

- tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate

- EN300-27733120

- Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate

-

- インチ: 1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(6-9-17-12)10-4-7-15-8-5-10/h4,6,9,15H,5,7-8H2,1-3H3

- InChIKey: DEKBGSKGXGTATO-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=C(C=CO1)C1=CCNCC1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 249.13649347g/mol

- どういたいしつりょう: 249.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 51.5Ų

Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27733120-0.1g |

tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |

2639446-27-6 | 95.0% | 0.1g |

$1131.0 | 2025-03-19 | |

| Enamine | EN300-27733120-1.0g |

tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |

2639446-27-6 | 95.0% | 1.0g |

$1286.0 | 2025-03-19 | |

| Enamine | EN300-27733120-5.0g |

tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |

2639446-27-6 | 95.0% | 5.0g |

$3728.0 | 2025-03-19 | |

| Enamine | EN300-27733120-10.0g |

tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |

2639446-27-6 | 95.0% | 10.0g |

$5528.0 | 2025-03-19 | |

| Enamine | EN300-27733120-2.5g |

tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |

2639446-27-6 | 95.0% | 2.5g |

$2520.0 | 2025-03-19 | |

| Enamine | EN300-27733120-0.05g |

tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |

2639446-27-6 | 95.0% | 0.05g |

$1080.0 | 2025-03-19 | |

| Enamine | EN300-27733120-0.5g |

tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |

2639446-27-6 | 95.0% | 0.5g |

$1234.0 | 2025-03-19 | |

| Enamine | EN300-27733120-0.25g |

tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate |

2639446-27-6 | 95.0% | 0.25g |

$1183.0 | 2025-03-19 |

Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

2639446-27-6 (Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 13769-43-2(potassium metavanadate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬